{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine
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Overview
Description
{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine is an organic compound that features both fluorine and trifluoromethyl groups These groups are known for their unique chemical properties, including high electronegativity and the ability to influence the biological activity of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine typically involves multiple steps. One common method includes the nitration of a precursor compound, followed by reduction to an amine, and subsequent bromination . Another approach involves the use of organotrifluoroborate salts in Suzuki–Miyaura coupling reactions . These methods require specific reagents and conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing specialized equipment to handle the reagents and maintain reaction conditions. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group to a corresponding nitro or nitrile group.
Reduction: Reduction reactions can convert nitro groups back to amines using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or nitrile derivatives, while reduction can regenerate the amine group.
Scientific Research Applications
{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine has several scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in studying biological processes and developing new drugs.
Medicine: Its potential pharmacological activities are being explored for the treatment of various diseases.
Mechanism of Action
The mechanism of action of {[4-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine involves its interaction with molecular targets and pathways within biological systems. The compound’s fluorine and trifluoromethyl groups can influence its binding affinity to receptors and enzymes, thereby modulating biological activities. Specific pathways and targets depend on the context of its application, such as its use in pharmaceuticals or agrochemicals .
Comparison with Similar Compounds
Similar Compounds
- {[4-fluoro-2-(trifluoromethyl)phenyl]methyl}(ethyl)amine
- {[4-fluoro-2-(trifluoromethyl)phenyl]methyl}(propyl)amine
- {[4-fluoro-2-(trifluoromethyl)phenyl]methyl}(butyl)amine
Uniqueness
{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine is unique due to its specific combination of fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties. These properties can enhance its effectiveness in various applications compared to similar compounds .
Properties
CAS No. |
1536946-80-1 |
---|---|
Molecular Formula |
C9H9F4N |
Molecular Weight |
207.2 |
Purity |
95 |
Origin of Product |
United States |
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